

Structural Characterization of 3-Hydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-hydroxy-N-(2-hydroxyethyl)benzamide
CAS No.: 15788-99-5
Cat. No.: B177119

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Executive Summary

3-Hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 1183649-31-1 / Analogous derivatives) represents a critical structural motif in medicinal chemistry, serving as a model for analyzing competitive hydrogen-bonding networks between phenolic hydroxyls, amide backbones, and aliphatic alcohols.

This guide outlines the protocol for its synthesis, single-crystal growth, and X-ray diffraction (XRD) characterization. It further analyzes the supramolecular synthons that govern its solid-state packing—specifically the competition between the amide-amide homosynthon and the phenol-carbonyl heterosynthon.

Chemical Profile & Molecular Geometry

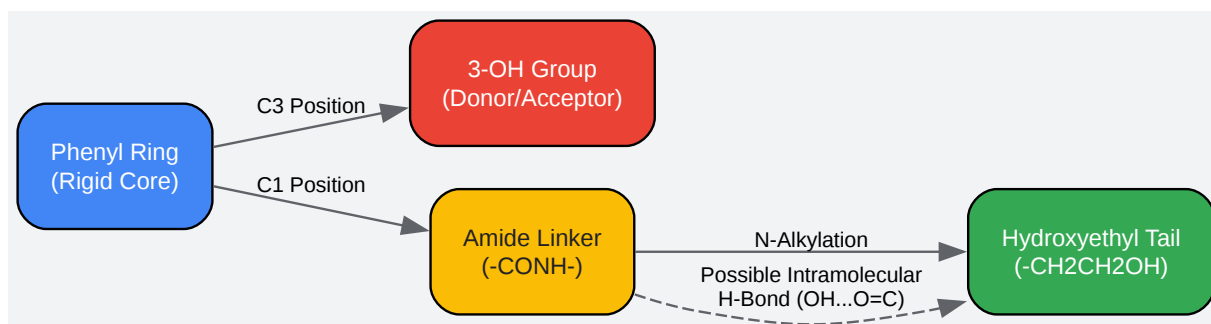
Before crystallographic analysis, the molecular degrees of freedom must be defined to constrain the refinement model.

- IUPAC Name: **3-hydroxy-N-(2-hydroxyethyl)benzamide**

- Molecular Formula:
- Molecular Weight: 181.19 g/mol
- Key Torsion Angles:
 - (C2-C1-C(=O)-N): Controls the planarity of the amide relative to the phenyl ring. Typically twisted by 20–30° due to steric repulsion.
 - (C(=O)-N-C-C): Defines the conformation of the hydroxyethyl tail (usually trans or gauche to facilitate intramolecular H-bonding).

Molecular Structure Visualization

The molecule possesses three distinct H-bond donors (Phenol-OH, Amide-NH, Alcohol-OH) and three acceptors (Amide-O, Phenol-O, Alcohol-O), creating a complex "frustrated" packing landscape.



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Figure 1: Molecular connectivity and potential intramolecular stabilization motifs.

Synthesis & Crystallization Protocol

High-quality single crystals are required for structure solution. The following protocol minimizes impurities that disrupt lattice formation.

Synthesis (Aminolysis Route)

Direct aminolysis of the methyl ester is preferred over acid chloride coupling to prevent oligomerization of the unprotected phenol.

- Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).
- Procedure: Reflux methyl 3-hydroxybenzoate with ethanolamine in methanol for 12 hours.
- Workup: Evaporate solvent. Recrystallize the crude solid from Ethyl Acetate/Hexane to remove unreacted amine.

Single Crystal Growth Strategy

The compound's high polarity requires a slow-evaporation method using a binary solvent system.

Parameter	Condition	Rationale
Method	Slow Evaporation	Allows thermodynamic equilibration of H-bond networks.
Solvent A	Ethanol (Absolute)	Solubilizes the polar hydroxyethyl tail.
Solvent B	Water or Toluene	Acts as an antisolvent to drive nucleation.
Temperature	4°C (Refrigerator)	Slower kinetics reduce twinning.
Vial Setup	Scintillation vial, perforated cap	Controls evaporation rate (approx. 10 days).

Crystallographic Characterization Workflow

Once a crystal (

mm) is isolated, follow this XRD workflow.

Data Collection Parameters[1]

- Source: Mo-K

(

Å). Preferred over Cu for this organic molecule to minimize absorption, though Cu is acceptable if crystals are small.

- Temperature: 100 K (Cryostream). Essential to freeze the rotation of the terminal -OH groups and locate hydrogen atoms precisely.
- Resolution: 0.8 Å or better (

).

Structural Solution (SHELXT/SHELXL)

- Space Group Determination: Expect Monoclinic systems.
 - Likely Candidates:

(Centrosymmetric) or

(Chiral, if conformationally locked).
 - Note: Most benzamide derivatives crystallize in

with

.
- Refinement Strategy:
 - Non-Hydrogen Atoms: Anisotropic refinement.
 - N-H and O-H Protons: Locate from difference Fourier maps. Do not use geometrical riding models initially; the H-bond network geometry is the primary data of interest. Refine with DFIX restraints if necessary.

Supramolecular Architecture & H-Bonding Analysis

The crystal structure of **3-hydroxy-N-(2-hydroxyethyl)benzamide** is governed by a hierarchy of "Supramolecular Synthons."

Primary Interaction: The Amide Chain vs. Dimer

Unlike simple benzamides which form Centrosymmetric Dimers (

), the presence of the 2-hydroxyethyl group often disrupts this in favor of Catemeric Chains (

).

- Prediction: The Amide NH donates to the Hydroxyethyl Oxygen rather than the Carbonyl Oxygen.

Secondary Interaction: The Phenolic "Bridge"

The 3-hydroxy group acts as a lateral cross-linker between the amide chains, creating 2D sheets.

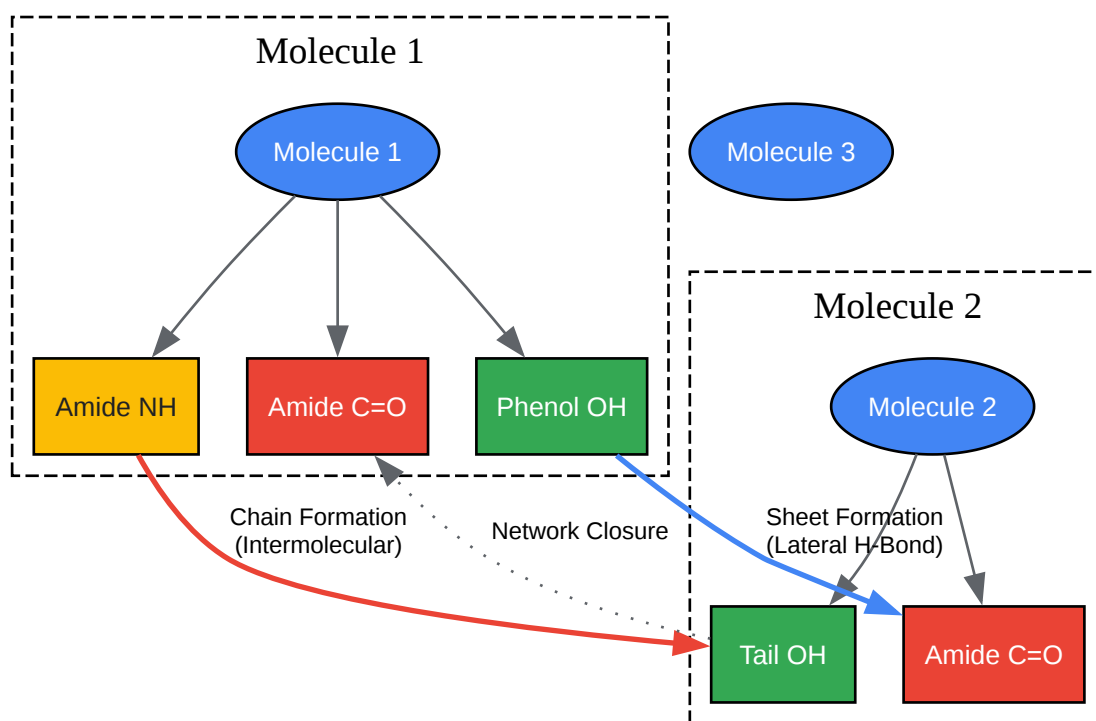
- Donor: Phenol-OH

Amide-C=O (Neighboring molecule).

- Effect: This significantly increases the melting point compared to the non-hydroxylated analog.

H-Bonding Network Diagram

The following diagram illustrates the competing synthons that stabilize the crystal lattice.



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Figure 2: Predicted Hydrogen Bonding Network Topology showing the cooperative interplay between the amide backbone and hydroxyl side chains.

Physicochemical Implications

Understanding this structure allows for the prediction of bulk properties relevant to drug formulation.

- Solubility: The exposure of the aliphatic -OH group in the crystal packing (if not fully satisfied by H-bonds) enhances aqueous solubility compared to 3-hydroxybenzamide.
- Stability: The cooperative H-bond network (Phenol

Carbonyl) creates a high-lattice-energy solid, resistant to hygroscopicity despite the polar tail.

References

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- Cambridge Crystallographic Data Centre (CCDC). Search for Benzamide Derivatives. [Link](#)
- Sigma-Aldrich. **3-Hydroxy-N-(2-hydroxyethyl)benzamide** Product Specification. [Link](#)

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Sources

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